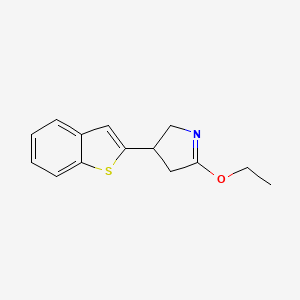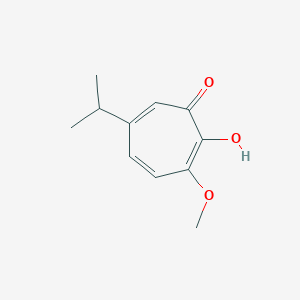
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)-: is an organic compound with a unique structure that includes a seven-membered ring with conjugated double bonds and functional groups such as hydroxyl, methoxy, and isopropyl. This compound is a derivative of tropolone, a non-benzenoid aromatic compound known for its interesting chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- can be achieved through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method is known for its efficiency in introducing the ketone functionality into the seven-membered ring . Another method involves the bromination of tropinone followed by a Hofmann elimination, which indirectly leads to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction typically yields alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- involves its interaction with various molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Tropolone: A related compound with a similar seven-membered ring structure but lacking the methoxy and isopropyl groups.
Hinokitiol: Another derivative of tropolone with a hydroxyl and isopropyl group, known for its antimicrobial properties.
β-Thujaplicin: Similar to hinokitiol, this compound also has a hydroxyl and isopropyl group and is used in various applications.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other tropolone derivatives and provides opportunities for developing novel compounds with specific properties .
Properties
CAS No. |
89647-85-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-4-5-10(14-3)11(13)9(12)6-8/h4-7H,1-3H3,(H,12,13) |
InChI Key |
ZYYHMKILZXXIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
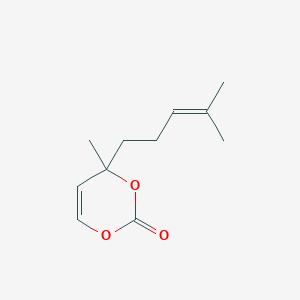


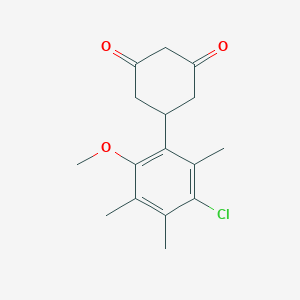
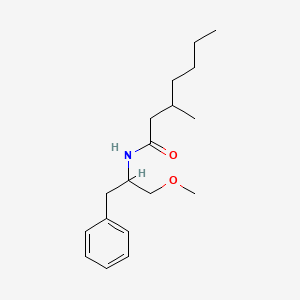
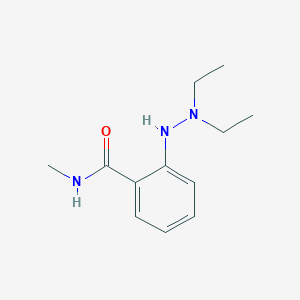
![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
